molecular formula C18H18N2O5S B2498560 {2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid CAS No. 429654-05-7

{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid

Cat. No.: B2498560
CAS No.: 429654-05-7
M. Wt: 374.41
InChI Key: UBWQOFJFCGNGKT-UHFFFAOYSA-N
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Description

{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid is a useful research compound. Its molecular formula is C18H18N2O5S and its molecular weight is 374.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthetic Applications : The compound has been utilized in the synthesis of benzocarbazoloquinones, involving oxidative cyclization processes (Rajeswaran & Srinivasan, 1994). Additionally, it's used in the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, showcasing its role in creating new chemical structures with potential biological activities (Salahuddin et al., 2017).

  • Antimicrobial Activity : Certain derivatives of this compound have demonstrated significant antimicrobial properties. For instance, 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids have shown effectiveness against various microbial strains (Yadav et al., 2010). This indicates the compound's potential in the development of new antimicrobial agents.

  • Photovoltaic Applications : The compound has been explored in the design of novel donor materials for organic solar cells, indicating its relevance in the field of renewable energy (Khan et al., 2019).

  • Catalysis : It has been used in the formation of palladium-based polymerization catalysts, signifying its role in facilitating chemical reactions (Skupov et al., 2007).

  • Antioxidative Activity : A study has investigated the antioxidative activity of a derivative of this compound, suggesting its potential use in combating oxidative stress (Wang Chuan-ning, 2009).

  • Luminescence Applications : The compound has been used in the development of luminescent materials, particularly in coordination with lanthanide ions, which could have applications in imaging and sensing technologies (Yang et al., 2010).

  • Drug Development : While specific information on drug use and side effects is excluded as per your requirements, the compound's derivatives have been studied for potential biological activities including fungicidal, antimicrobial, and antiarrhythmic properties, and effects on brain rhythmogenesis (Anisimova et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advisable to handle such compounds with appropriate safety measures.

Properties

IUPAC Name

2-[2-[2-(4-methoxyphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-25-13-6-8-14(9-7-13)26(23,24)11-10-17-19-15-4-2-3-5-16(15)20(17)12-18(21)22/h2-9H,10-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWQOFJFCGNGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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